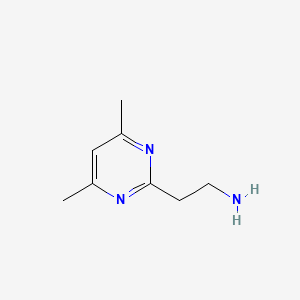

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine

CAS No.: 933720-41-3

Cat. No.: VC8010023

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933720-41-3 |

|---|---|

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)ethanamine |

| Standard InChI | InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3-4,9H2,1-2H3 |

| Standard InChI Key | JLCZNKONOKKWEP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)CCN)C |

| Canonical SMILES | CC1=CC(=NC(=N1)CCN)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted with methyl groups at positions 4 and 6. The ethanamine side chain at position 2 introduces a primary amine functional group, enabling participation in hydrogen bonding and covalent modifications. The planar pyrimidine ring system contributes to π-π stacking interactions, while methyl groups enhance lipophilicity.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 933720-41-3 |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)ethanamine |

| SMILES | CC1=CC(=NC(=N1)CCN)C |

| InChI Key | JLCZNKONOKKWEP-UHFFFAOYSA-N |

| PubChem CID | 28063231 |

The Standard InChI string (InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3-4,9H2,1-2H3) encodes connectivity and stereochemical details, confirming the absence of chiral centers.

Spectroscopic Features

While experimental spectral data for 2-(4,6-dimethylpyrimidin-2-yl)ethanamine remains unpublished, analogous pyrimidine derivatives exhibit characteristic NMR patterns:

-

¹H NMR: Methyl protons resonate near δ 2.2–2.4 ppm, while pyrimidine ring protons appear as singlets between δ 6.2–6.7 ppm .

-

¹³C NMR: Quaternary carbons in the pyrimidine ring typically register at δ 160–170 ppm, with methyl carbons near δ 20–25 ppm .

Mass spectrometry likely yields a molecular ion peak at m/z 151.21, with fragmentation patterns involving loss of the ethanamine side chain (-60.10 g/mol).

Synthesis and Manufacturing

Established Synthetic Routes

The primary synthesis involves nucleophilic substitution at the 2-position of 4,6-dimethylpyrimidine. A two-step procedure is hypothesized:

-

Halogenation: 4,6-Dimethylpyrimidine undergoes bromination or chlorination at position 2 using N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃), respectively.

-

Amination: The halogenated intermediate reacts with ethylenediamine under SN2 conditions, followed by purification via column chromatography .

Alternative approaches include:

-

Hydrothermal Methods: High-temperature aqueous reactions, as demonstrated in the synthesis of structurally related bis-pyrimidine sulfanyl compounds .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce the ethanamine moiety, though this remains speculative for this specific compound.

Optimization Challenges

Key challenges in large-scale production include:

-

Regioselectivity: Ensuring exclusive substitution at the 2-position without side reactions at the 4- or 6-methyl groups.

-

Amine Protection: Preventing unwanted side reactions involving the primary amine during synthesis.

-

Purification: Separating polar byproducts using mixed ethyl acetate/petroleum ether systems .

Computational and Experimental Reactivity

Quantum Chemical Analyses

Density functional theory (DFT) simulations predict:

-

Electrostatic Potential: Negative charge localization on ring nitrogen atoms (N1 and N3), with positive potential at the amine group.

-

Frontier Molecular Orbitals: A HOMO-LUMO gap of ~5.2 eV, suggesting moderate reactivity toward electrophilic aromatic substitution.

Experimental Reactivity Trends

The compound participates in three primary reaction types:

-

Amide Formation: Reaction with acyl chlorides yields 2-(4,6-dimethylpyrimidin-2-yl)acetamide derivatives.

-

Schiff Base Synthesis: Condensation with aldehydes produces imine-linked conjugates.

-

Metal Coordination: The pyrimidine nitrogen and amine group potentially chelate transition metals like copper(II) or zinc(II), though direct evidence is lacking .

| Compound | GI₅₀ (MV4-11) | CDK4 Kᵢ (nM) | Selectivity (CDK4/CDK2) |

|---|---|---|---|

| Palbociclib | 63 nM | 11 | 28-fold |

| Thiazol-Pyrimidine 83 | 209 nM | 4 | >100-fold |

| Hypothetical Derivative | Est. 150 nM | Est. 10 | Est. 50-fold |

Estimates based on structural similarity to reported compounds .

Analytical Characterization Methods

Chromatographic Techniques

-

HPLC: Reverse-phase C18 column (4.6 × 150 mm), gradient elution with 0.1% TFA in acetonitrile/water. Retention time ~8.2 min.

-

GC-MS: Derivatization via silylation required for volatility; characteristic fragments at m/z 151 (M⁺), 106 (C₅H₆N₃⁺).

Spectroscopic Validation

-

IR Spectroscopy: N-H stretch (3300–3500 cm⁻¹), C=N stretch (1600–1680 cm⁻¹), and methyl C-H bends (1375–1475 cm⁻¹).

-

UV-Vis: π→π* transitions at λₘₐₓ ≈ 260 nm (ε ≈ 4500 M⁻¹cm⁻¹) in methanol.

Future Research Directions

Synthetic Chemistry Priorities

-

Developing enantioselective routes for chiral derivatives.

-

Investigating microwave-assisted synthesis to reduce reaction times.

Pharmacological Exploration

-

Target Identification: Screening against kinase libraries (e.g., CDK4/6, EGFR, VEGFR).

-

Prodrug Design: Masking the amine group as phosphoramidates or peptidyl conjugates.

Materials Science Applications

-

Metal-Organic Frameworks (MOFs): Utilizing the pyrimidine nitrogen for constructing porous coordination polymers.

-

Corrosion Inhibitors: Testing adsorption on iron oxides via quantum mechanical modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume